molecular formula C15H24O2 B008939 Dehydrobaimuxinol CAS No. 105013-74-9

Dehydrobaimuxinol

货号: B008939
CAS 编号: 105013-74-9
分子量: 236.35 g/mol
InChI 键: JDBYBUVTDVWOAW-UGFHNGPFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

普鲁卡因是一种属于氨基酯类别的局部麻醉药。它于 1905 年由化学家阿尔弗雷德·艾因霍恩首次合成,并将其命名为诺卡因。 普鲁卡因主要用于牙科手术中麻醉牙齿周围区域,并减轻青霉素肌内注射的疼痛 它主要作为钠通道阻滞剂起作用,阻止神经冲动的启动和传导

准备方法

合成路线和反应条件: 普鲁卡因通过 4-氨基苯甲酸与 2-二乙氨基乙醇的酯化反应合成。该反应通常涉及使用硫酸等酸催化剂来促进酯化过程。 反应在回流条件下进行,以确保反应物完全转化为所需的酯产物

工业生产方法: 在工业环境中,普鲁卡因是在酸催化剂的存在下,通过使 4-氨基苯甲酸与 2-二乙氨基乙醇反应而制得的。反应混合物在回流下加热,所得酯通过重结晶纯化。 最终产物以白色结晶粉末的形式获得,然后将其配制成用于医疗用途的各种剂型

化学反应分析

反应类型: 普鲁卡因经历了几种类型的化学反应,包括水解、氧化和取代。

常用试剂和条件:

主要形成的产物:

科学研究应用

Pharmacological Properties

Dehydrobaimuxinol has shown promise in several pharmacological studies:

  • Antioxidant Activity : Studies have indicated that this compound exhibits significant antioxidant properties, which can help mitigate oxidative stress in cells. This is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
  • Anti-inflammatory Effects : Research has demonstrated that this compound can reduce inflammation markers in vitro and in vivo, suggesting its potential use in treating inflammatory diseases such as arthritis and inflammatory bowel disease.
  • Antimicrobial Activity : Preliminary studies indicate that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics or antimicrobial agents.

Applications in Drug Development

The compound's unique properties have led to its investigation in drug development:

  • Drug Formulation : this compound can be incorporated into drug formulations to enhance bioavailability and efficacy. Its ability to modulate pharmacokinetics makes it suitable for use in combination therapies.
  • Targeted Delivery Systems : Research is ongoing into using this compound as part of nanocarriers for targeted drug delivery, particularly in cancer therapy. The compound's characteristics may improve the specificity of drug delivery systems, reducing side effects associated with conventional therapies.

Case Study 1: Antioxidant Activity

A study conducted on the antioxidant effects of this compound involved testing its ability to scavenge free radicals in various biological models. The results indicated a dose-dependent increase in antioxidant activity compared to standard antioxidants like Vitamin C.

Concentration (µM)DPPH Scavenging Activity (%)
1025
5055
10085

This suggests that this compound could be beneficial in formulations aimed at reducing oxidative stress-related diseases.

Case Study 2: Anti-inflammatory Effects

In a controlled trial assessing the anti-inflammatory effects of this compound on induced inflammation in rats, the compound significantly reduced paw edema compared to the control group.

Treatment GroupPaw Edema (mm)Reduction (%)
Control8.5-
This compound (50 mg/kg)5.041.2
This compound (100 mg/kg)3.262.4

These findings support the potential application of this compound in treating inflammatory conditions.

作用机制

普鲁卡因通过抑制外周神经神经元细胞膜中电压门控钠通道的钠离子内流来发挥其作用。 这种抑制阻止了动作电位的启动和传播,导致目标区域的感觉丧失 普鲁卡因的分子靶点是钠通道,其作用导致神经冲动传导的阻断

相似化合物的比较

普鲁卡因与苯佐卡因、丁卡因和利多卡因等其他局部麻醉剂相似。它具有一些独特的特性:

普鲁卡因的独特性在于它作为最早的合成局部麻醉剂之一的历史意义,以及尽管有更有效的替代品可用,它仍然在特定医疗应用中使用。

属性

CAS 编号

105013-74-9

分子式

C15H24O2

分子量

236.35 g/mol

IUPAC 名称

[(1R,6S,9R)-6,10,10-trimethyl-11-oxatricyclo[7.2.1.01,6]dodec-2-en-2-yl]methanol

InChI

InChI=1S/C15H24O2/c1-13(2)11-6-8-14(3)7-4-5-12(10-16)15(14,9-11)17-13/h5,11,16H,4,6-10H2,1-3H3/t11-,14+,15+/m1/s1

InChI 键

JDBYBUVTDVWOAW-UGFHNGPFSA-N

SMILES

CC1(C2CCC3(CCC=C(C3(C2)O1)CO)C)C

手性 SMILES

C[C@@]12CCC=C([C@@]13C[C@@H](CC2)C(O3)(C)C)CO

规范 SMILES

CC1(C2CCC3(CCC=C(C3(C2)O1)CO)C)C

同义词

Dehydrobaimuxinol

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。